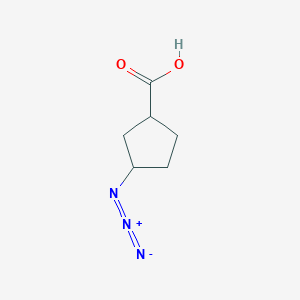

3-Azidocyclopentane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemical Synthesis and Drug Design

3-Azidocyclopentane-1-carboxylic acid plays a crucial role in chemical synthesis and drug design. One study showcases its utility in Lewis acid-catalyzed [3 + 2]-cycloaddition reactions with donor-acceptor cyclopropanes and vinyl azides, resulting in diastereomerically enriched azidocyclopentane derivatives. This synthesis route opens up avenues for creating tetrahydropyridine and substituted piperidine derivatives, showcasing the versatility and potential of 3-Azidocyclopentane-1-carboxylic acid in medicinal chemistry (Dey & Banerjee, 2017).

Molecular Structures and Acidity Analysis

Research has delved into understanding the molecular structures and acidity profiles of related compounds, which is crucial for designing molecules with specific chemical properties. For instance, studies on the acidity of weak acids, such as bicyclooctane-1-carboxylic acids and bicyclopentane-1-carboxylic acids, reveal the substituent effects and the relationship between molecular structure and acidity. Such knowledge is vital for the nuanced design of new molecules in pharmaceuticals and other chemical applications (Wiberg, 2002).

Building Blocks in Medicinal Chemistry

Moreover, the compound's derivatives serve as essential building blocks in medicinal chemistry. The synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid and the exploration of its derivatives highlight its potential as a versatile building block due to its bicyclic nature and conformational constraints. This makes it particularly useful in crafting compounds with specific properties required in drug development and other chemical applications (Napolitano et al., 2010).

将来の方向性

While specific future directions for 3-Azidocyclopentane-1-carboxylic acid are not mentioned in the search results, there is a general trend in the field of medicinal chemistry to explore the potential of various carboxylic acid derivatives . This includes the development of new catalysts and methods for the reduction of carboxylic acid derivatives .

特性

IUPAC Name |

3-azidocyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-9-8-5-2-1-4(3-5)6(10)11/h4-5H,1-3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAFRPMBNOUQGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azidocyclopentane-1-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(carbamoylmethyl)(2-methylpropyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2424008.png)

![4-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2424011.png)

![4-(dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2424012.png)

![4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2424013.png)

![5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2424026.png)